

Comparative Crystallographic Analysis of 2-(5-Oxazolyl)benzonitrile and Structurally Related Heterocycles

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Compound of Interest

Compound Name: **2-(5-Oxazolyl)benzonitrile**

Cat. No.: **B181152**

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Crystallographic Data and Experimental Protocols

While the specific X-ray crystallographic data for **2-(5-Oxazolyl)benzonitrile** is not publicly available, this guide provides a comparative analysis of its structure against two closely related, publicly documented compounds: 2-Methyl-5-nitrobenzonitrile and 4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile. This comparison offers valuable insights into the crystallographic parameters and molecular geometries that can be anticipated for this class of compounds, which are of significant interest in medicinal chemistry and materials science.

Crystallographic Data Comparison

The following tables summarize the key crystallographic parameters for the selected comparator compounds, providing a basis for understanding the solid-state properties of benzonitrile derivatives containing five-membered heterocyclic rings.

Table 1: Crystallographic Data for Comparator Compounds

Parameter	2-Methyl-5-nitrobenzonitrile	4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile
Chemical Formula	C ₈ H ₆ N ₂ O ₂	C ₂₃ H ₁₄ N ₄
Molecular Weight	162.15 g/mol	346.38 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pbca
Unit Cell Dimensions		
a (Å)	3.8946(8)	7.1614(3)
b (Å)	7.6350(15)	18.0957(7)
c (Å)	26.180(5)	26.4021(9)
α (°)	90	90
β (°)	91.65(3)	90
γ (°)	90	90
Volume (Å ³)	778.1(3)	3421.5(2)
Z	4	8
Calculated Density (Mg/m ³)	1.385	1.345
Radiation Type	Mo Kα	Mo Kα
Temperature (K)	293(2)	290
Reflections Collected	7390	14977
Independent Reflections	1761	3164
R-int	0.038	0.070
Final R indices [I>2σ(I)]	R1 = 0.045, wR2 = 0.123	R1 = 0.046, wR2 = 0.100

Experimental Protocols

A standardized experimental protocol for the determination of small molecule crystal structures using single-crystal X-ray diffraction is detailed below. This protocol is a composite of best practices and methodologies reported in the crystallographic literature.

Standard Protocol for Small Molecule Single-Crystal X-ray Diffraction

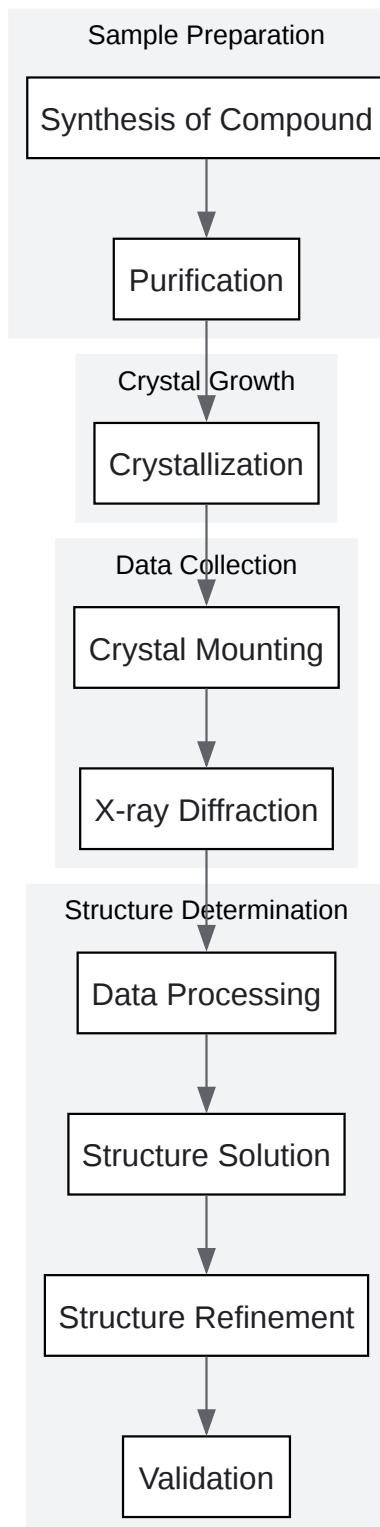
- Crystal Growth:
 - Single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
 - A variety of solvents and solvent mixtures should be screened to obtain crystals of suitable size and quality (typically >0.1 mm in all dimensions).
- Crystal Mounting:
 - A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant oil.
 - The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100-173 K) on the diffractometer to minimize thermal motion and radiation damage.
- Data Collection:
 - The diffractometer, equipped with a radiation source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$ or Cu K α , $\lambda = 1.54184 \text{ \AA}$) and a detector, is used to collect diffraction data.
 - A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies are employed to ensure a high degree of completeness and redundancy.
- Data Processing:
 - The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

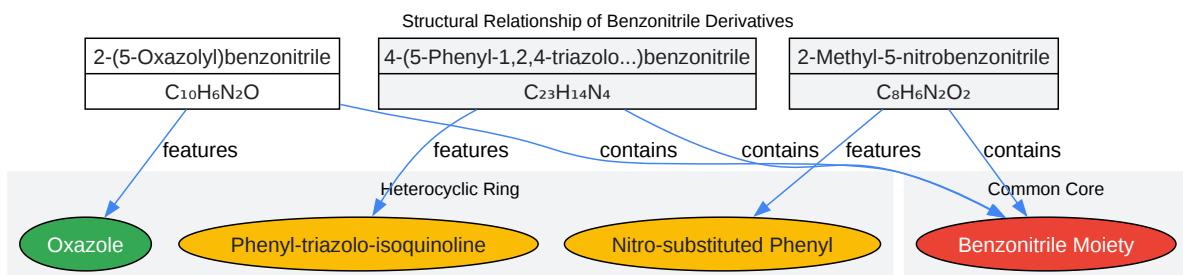
- Corrections for Lorentz and polarization effects, as well as absorption, are applied to the data.
- Structure Solution and Refinement:
 - The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - The structural model is then refined by full-matrix least-squares on F^2 to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationship between the target compound and its comparators.

Experimental Workflow for Single-Crystal X-ray Diffraction





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